molecular formula C16H17N3O2 B5068403 N-(3,5-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide CAS No. 6221-09-6

N-(3,5-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide

Cat. No.: B5068403
CAS No.: 6221-09-6
M. Wt: 283.32 g/mol
InChI Key: RSYVRIMUKZWTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide, commonly known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPA is a member of the family of N-aryl-N'-alkyl ethylenediamines, which have been extensively studied for their biological and therapeutic properties.

Mechanism of Action

The mechanism of action of DMPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. PDE4 is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in many cellular processes. By inhibiting these enzymes, DMPA may reduce inflammation and pain.
Biochemical and Physiological Effects
DMPA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DMPA can inhibit the activity of COX-2 and PDE4, as well as other enzymes involved in inflammation and pain. In vivo studies have shown that DMPA can reduce inflammation and pain in animal models of arthritis and neuropathic pain. DMPA has also been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMPA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. DMPA is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that DMPA can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DMPA. One area of interest is its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is its use as a tool for studying protein-ligand interactions and enzyme inhibition. Additionally, further studies are needed to fully understand the mechanism of action of DMPA and its effects on various biological processes.

Synthesis Methods

The synthesis of DMPA involves the reaction of 3,5-dimethylbenzoyl chloride with 2-pyridinemethanol in the presence of a base, followed by the addition of ethylenediamine. The resulting product is then purified using column chromatography to obtain pure DMPA. This method has been reported to yield high purity and good yields of DMPA.

Scientific Research Applications

DMPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DMPA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, DMPA has been used as a tool to study protein-ligand interactions and enzyme inhibition. In pharmacology, DMPA has been evaluated for its potential as an analgesic and anti-inflammatory agent.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-7-12(2)9-14(8-11)19-16(21)15(20)18-10-13-5-3-4-6-17-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYVRIMUKZWTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367541
Record name N'-(3,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-09-6
Record name N'-(3,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.